molecular formula C15H16O2 B13350509 Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol

Cat. No.: B13350509
M. Wt: 228.29 g/mol
InChI Key: RQDRQRQIMIFGCR-HUUCEWRRSA-N
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Description

Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol is an organic compound characterized by the presence of a naphthalene ring attached to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol typically involves the reaction of a naphthalene derivative with a cyclopentanol derivative under specific conditions. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting a naphthalene halide with a cyclopentanol in the presence of a base.

    Esterification and Reduction: Forming an ester intermediate followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Utilizing reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yloxycyclopentanone, while reduction could produce naphthalen-2-yloxycyclopentane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating specific diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2R)-2-(phenylmethoxy)cyclopentan-1-ol
  • Rel-(1R,2R)-2-(benzyloxy)cyclopentan-1-ol

Uniqueness

Rel-(1R,2R)-2-(naphthalen-2-yloxy)cyclopentan-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with different aromatic groups.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(1R,2R)-2-naphthalen-2-yloxycyclopentan-1-ol

InChI

InChI=1S/C15H16O2/c16-14-6-3-7-15(14)17-13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10,14-16H,3,6-7H2/t14-,15-/m1/s1

InChI Key

RQDRQRQIMIFGCR-HUUCEWRRSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC3=CC=CC=C3C=C2)O

Canonical SMILES

C1CC(C(C1)OC2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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